molecular formula C19H18ClN3O4S2 B2864290 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886947-32-6

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2864290
M. Wt: 451.94
InChI Key: HLCWILSIDGLAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (referred to as compound X) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-inflammatory and Analgesic Agents : Research on novel heterocyclic compounds derived from visnagenone and khellinone indicated their potential as COX-1/COX-2 inhibitors, showcasing significant analgesic and anti-inflammatory activities. These findings suggest a pathway for the development of new therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Studies on new pyridine derivatives have shown variable and modest activity against bacteria and fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Cytotoxicity Against Cancer Cell Lines : The synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones and their in vitro assay for cytotoxicity against several cancer cell lines, including human monocytic leukemia cells, indicates the potential of similar structures for anticancer drug development (Hour, Yang, Lien, Kuo, & Huang, 2007).

Chemical Synthesis and Characterization

  • High-Yield Synthesis Techniques : A simple and high-yield synthesis method for related compounds showcases the advancement in chemical synthesis techniques, potentially applicable for the efficient production of similar benzamide derivatives (Bobeldijk et al., 1990).

  • Synthesis of Heterocyclic Compounds : The preparation of various heterocyclic compounds, including those with benzothiazole moieties, highlights the diversity and complexity of chemical synthesis in creating novel molecules for further pharmacological evaluation (Calvez, Chiaroni, & Langlois, 1998).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-15-9-8-14(20)17-16(15)21-19(28-17)22-18(24)12-4-6-13(7-5-12)29(25,26)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCWILSIDGLAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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